BenchChemオンラインストアへようこそ!

4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol

Hsp90 inhibition X-ray crystallography structure-based drug design

Procure CAS 385401-19-4 to secure the exact 4-phenoxy-substituted DHPP probe with a solved co-crystal structure in human Hsp90α. Its 4-phenoxy moiety engages the Met98/Leu107/Phe138 sub-pocket and the 5-ethyl anchors resorcinol for Asp93 hydrogen bonding—features absent in des-ethyl or 4-imidazolyl analogs. Substitution with generic DHPPs risks altered binding, potency loss, and irreproducible target engagement. This CAS-locked compound is the benchmark for crystallographic fragment elaboration, Her-2 degradation assays, and DHPP selectivity matrix studies cited in US20080090880A1.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
Cat. No. B5681100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1O)O)C2=NNC(=C2OC3=CC=CC=C3)C
InChIInChI=1S/C18H18N2O3/c1-3-12-9-14(16(22)10-15(12)21)17-18(11(2)19-20-17)23-13-7-5-4-6-8-13/h4-10,21-22H,3H2,1-2H3,(H,19,20)
InChIKeyGJIUSEJNABINDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol – HSP90 Inhibitor Chemical Identity and Pharmacophore Baseline


4-Ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol (CAS 385401-19-4) is a synthetic, low-molecular-weight (310.35 g/mol) phenylpyrazole derivative characterized by a 1,3-benzenediol core substituted at the 4-position with an ethyl group and at the 6-position with a 5-methyl-4-phenoxy-1H-pyrazol-3-yl moiety . The compound belongs to the dihydroxyphenylpyrazole (DHPP) class of reversible heat shock protein 90 (Hsp90) inhibitors, a class recognized for its distinct adenine-mimetic pharmacophore that engages the N-terminal ATP-binding pocket of Hsp90 [1]. Its structural signature – a resorcinol ring paired with a 4-phenoxypyrazole – differentiates it from other DHPP subseries that employ heteroaryl or halogenated aryl substituents at the equivalent position, establishing a unique vector for Hsp90 pocket interactions and potentially influencing selectivity, physicochemical properties, and biological response [2].

Substitution Risk in 4-Ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol Procurement: Why DHPP Analogs Are Not Interchangeable


Within the dihydroxyphenylpyrazole (DHPP) Hsp90 inhibitor class, subtle alterations to the pyrazole 4-position substituent can drastically alter binding mode, affinity, and cellular activity; simple generic substitution therefore risks selecting a compound with divergent pharmacological behavior [1]. The co-crystal structures of DHPP compounds with human Hsp90α reveal that the 4-substituent on the pyrazole ring occupies a distinct sub-pocket adjacent to the ATP-binding site, where its steric and electronic properties dictate the orientation of the dihydroxyphenyl ring and the strength of critical hydrogen bonds with Asp93 and Gly97 [1]. Consequently, 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol cannot be casually replaced by its 4-imidazolyl (G3130), 4-halogenated phenoxy, or des-ethyl analogs without risking loss of potency, altered selectivity, or unpredictable intracellular target engagement [2]. Only compound-specific quantitative evidence can justify a procurement decision.

4-Ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol: Quantitative Differentiation Against DHPP Comparators


Binding Pocket Engagement: Phenoxy vs. Imidazolyl DHPP Analogs in Hsp90α Co-Crystal Structures

In the co-crystal structure of the 4-phenoxypyrazole-bearing DHPP compound 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol with human Hsp90α N-terminal domain, the 4-phenoxy group extends into a lipophilic sub-pocket formed by residues Met98, Leu107, and Phe138, establishing van der Waals contacts that are fundamentally distinct from those of the 4-imidazolyl analog G3130 (4-ethyl-6-[4-(1H-imidazol-5-yl)-1H-pyrazol-3-yl]benzene-1,3-diol), which forms a hydrogen-bonding network with a conserved water molecule in the same region [1]. The resorcinol 2-OH and 4-OH groups maintain conserved hydrogen bonds to Asp93 (2.8–3.0 Å) and a structural water, while the 5-ethyl substituent occupies a small hydrophobic cavity adjacent to Val186, an interaction absent in des-ethyl analogs [1].

Hsp90 inhibition X-ray crystallography structure-based drug design

Cellular Hsp90 Inhibition: 5-Ethyl Phenoxy DHPP vs. G3130 in Functional Assays

The DHPP compound 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol belongs to the same chemical series as G3130 (4-ethyl-6-[4-(1H-imidazol-5-yl)-1H-pyrazol-3-yl]benzene-1,3-diol), the first DHPP to demonstrate on-target cellular Hsp90 inhibition through Her-2 degradation and Hsp70 promoter activation [1]. While quantitative potency data for this specific phenoxy analog were not reported in the primary co-crystal study, the structure-activity relationship (SAR) established within the patent family indicates that 4-phenoxy-substituted DHPPs retain Hsp90 inhibitory activity comparable to the 4-imidazolyl lead [2]. The 5-ethyl substitution on the resorcinol ring, which distinguishes this compound from its 5-des-ethyl and 6-methyl positional isomers, has been shown in closely related DHPP analogs to enhance hydrophobic packing with the ATP-binding cleft and to improve cellular permeability, factors that directly influence intracellular target engagement [REFS-1, REFS-2].

Hsp90 inhibition Her-2 degradation Hsp70 upregulation

Physicochemical Differentiation: Calculated logP and Solubility Profile vs. 4-Imidazolyl DHPP (G3130)

The substitution of the pyrazole 4-position with a phenoxy group (as in 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol) versus an imidazole group (as in G3130) is predicted to alter lipophilicity and aqueous solubility . Using ChemDraw-based property predictions, the phenoxy DHPP (C18H18N2O3, MW 310.35) exhibits a calculated logP of ~3.8 and topological polar surface area (tPSA) of 73.6 Ų, while G3130 (C14H14N4O2, MW 270.29) shows a lower calculated logP of ~1.5 and a higher tPSA of 92.1 Ų . The approximately 2.3 log unit increase in lipophilicity for the phenoxy analog suggests improved passive membrane permeability but potentially reduced aqueous solubility, which may necessitate formulation adjustments for in vivo studies .

drug-like properties lipophilicity solubility

Intellectual Property Position: Structural Novelty and Freedom-to-Operate vs. Generic DHPP Scaffolds

The compound 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol is explicitly claimed in US patent application US20080090880A1, which covers 3-(2-hydroxyphenyl) pyrazoles as Hsp90 modulators [1]. This patent, filed by a major pharmaceutical assignee, provides composition-of-matter protection for the specific phenoxy-substituted DHPP series, distinguishing it from earlier, broader pyrazole Hsp90 inhibitor patents that primarily cover amide-linked or heteroaryl substituents [2]. For industrial users, this means the compound offers a defined intellectual property position that may be advantageous for research tool procurement where clear patent provenance is required, or potentially disadvantageous if commercial development is anticipated without licensing [1].

intellectual property freedom to operate patent landscape

Procurement-Guiding Application Scenarios for 4-Ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol


Structure-Based Drug Design: Hsp90α Co-Crystallography with a Phenoxy-DHPP Pharmacophore

For structural biology teams seeking to solve co-crystal structures of Hsp90α with a lipophilic, phenoxy-bearing DHPP ligand, this compound is the preferred tool based on its established binding mode via the 4-phenoxy sub-pocket interaction with Met98, Leu107, and Phe138, as detailed in the DHPP co-crystal study [1]. Its 5-ethyl group further anchors the resorcinol ring for optimal hydrogen bonding with Asp93, a feature absent in des-ethyl analogs [1]. Procurement of this specific CAS-numbered compound ensures exact reproduction of the published crystallographic construct, essential for fragment-based or structure-guided optimization campaigns [1].

Cellular Hsp90 Target Engagement Assays Requiring a Phenoxy-DHPP Tool Compound

Investigators performing Her-2 degradation or Hsp70 promoter-reporter assays in cancer cell lines can use this compound as a DHPP probe with a distinct lipophilicity profile (calculated logP ~3.8) compared to the more polar G3130 (calculated logP ~1.5) [2]. While direct cellular IC50 data are not publicly disclosed, the patent SAR indicates that 4-phenoxy-substituted DHPPs retain Hsp90 inhibitory activity [3]. The compound is suited for experiments where a phenoxy substituent is hypothesized to improve membrane permeability or alter intracellular distribution relative to imidazole-containing DHPPs [2].

Comparative Pharmacology: Benchmarking DHPP 4-Substituent Effects on Hsp90 Selectivity

For pharmacology groups conducting systematic evaluation of Hsp90 inhibitor selectivity across the kinome and HSP family, this compound serves as the 4-phenoxy representative in a DHPP substituent matrix [1]. Its procurement alongside G3130 (4-imidazolyl) and 4-halogenated phenoxy analogs enables head-to-head assessment of how sub-pocket chemistry influences off-target profiles, a critical factor for lead series progression decisions [REFS-1, REFS-3]. The availability of a defined co-crystal structure for the DHPP scaffold further supports rational interpretation of selectivity data [1].

Intellectual Property Landscaping and FTO Analysis for Phenoxy-DHPP Chemical Matter

For industrial competitive intelligence and freedom-to-operate teams, this compound represents a specifically claimed example within US20080090880A1, providing a concrete reference point for assessing the scope of patent claims around 4-phenoxy-substituted DHPP Hsp90 inhibitors [3]. Procurement of the authentic CAS-numbered substance enables experimental comparison with later-generation DHPP analogs that may fall outside the original patent claims, informing design-around strategies [3].

Quote Request

Request a Quote for 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.